2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid
Description
2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid is a heterocyclic compound featuring a cyclohexane-1-carboxylic acid backbone conjugated with a piperazine moiety substituted by a furan-2-carbonyl group. This compound shares structural similarities with other piperazine-carbonyl derivatives, which are often explored as intermediates in pharmaceuticals or bioactive molecules .
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-15(12-4-1-2-5-13(12)17(22)23)18-7-9-19(10-8-18)16(21)14-6-3-11-24-14/h3,6,11-13H,1-2,4-5,7-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYKIYXGBSNVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid, with the CAS number 497083-18-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 334.37 g/mol. The structure features a cyclohexane backbone substituted with a piperazine moiety and a furan-2-carbonyl group, which are critical for its biological activity.
Structural Formula
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Neuroprotective Effects : Some studies indicate that it could have protective effects on neuronal cells, possibly through the inhibition of fatty acid amide hydrolase (FAAH) activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- FAAH Inhibition : Similar to other piperazine derivatives, it may inhibit FAAH, leading to increased levels of endocannabinoids which play roles in pain modulation and neuroprotection .
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest at the G1 phase in cancer cells, suggesting potential as an anticancer agent .
- Apoptosis Induction : It promotes programmed cell death in various cancer cell lines, highlighting its potential utility in cancer therapy .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound and its analogs:
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study examining the anticancer effects of related compounds, it was found that those with similar structural features exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds that inhibit DRAK1 and DRAK2 showed IC50 values in the nanomolar range, indicating potent activity against these targets .
Case Study: Neuroprotective Effects
Another study focusing on FAAH inhibitors revealed that compounds structurally related to this compound effectively increased levels of endocannabinoids in vivo, demonstrating potential for treating neuropathic pain and other neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
*Calculated based on analogous structures. †Estimated using computational tools (e.g., ChemDraw). ‡Inferred from substituent hydrophobicity.
Key Observations:
Substituent Effects on logP :
- The furan-2-carbonyl substituent (logP ~2.1) confers moderate lipophilicity compared to the highly hydrophobic diphenylmethyl group (logP 3.79) .
- Ethoxycarbonyl (logP 1.14) and 2-fluorophenyl (logP ~2.5) groups balance polarity and lipophilicity, making them suitable for optimizing drug-like properties .
Synthetic Accessibility :
- Compounds with furan-2-carbonyl or ethoxycarbonyl groups are synthesized via straightforward coupling reactions using trifluoroacetic acid or NHS esters as condensing agents .
- Bulkier substituents (e.g., diphenylmethyl ) require multi-step protocols, including reductive amination or Friedel-Crafts alkylation .
Biological Relevance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
